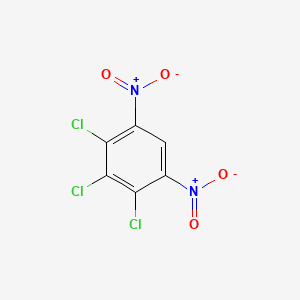

2,3,4-trichloro-1,5-dinitrobenzene

描述

属性

CAS 编号 |

6379-46-0 |

|---|---|

分子式 |

C6HCl3N2O4 |

分子量 |

271.4 g/mol |

IUPAC 名称 |

2,3,4-trichloro-1,5-dinitrobenzene |

InChI |

InChI=1S/C6HCl3N2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H |

InChI 键 |

WUMOEIUPWHYXBM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-] |

规范 SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-] |

其他CAS编号 |

6379-46-0 |

产品来源 |

United States |

准备方法

Chlorination and Nitration of Benzene Derivatives

The synthesis of 2,3,4-trichloro-1,5-dinitrobenzene typically starts from chlorinated benzene precursors, followed by nitration to introduce nitro groups at specific positions.

- Starting Materials: Common precursors include 1,3,5-trichlorobenzene or 2,4,5-trichloronitrobenzene.

- Chlorination: Chlorination of nitrobenzene derivatives can be performed using chlorine gas in the presence of catalysts such as iodine, with solvents like concentrated sulfuric acid and chlorosulfonic acid to facilitate electrophilic substitution. Reaction temperatures range from 50 to 80 °C to optimize yield and selectivity.

- Nitration: Nitration is carried out using nitrating agents such as nitric acid or mixed acid (nitric and sulfuric acids) under controlled temperature to avoid over-nitration or undesired isomers.

A patent describes the chlorination of 2,4,5-trichloronitrobenzene using concentrated sulfuric acid, chlorosulfonic acid, 1,2-dichloroethane as a co-solvent, and iodine as a catalyst to produce 2,3,4,5-tetrachloronitrobenzene with high yield and purity. Although this is a tetrachloronitrobenzene, similar conditions can be adapted for the trichloro-dinitro derivative by controlling stoichiometry and reaction time.

Selective Nitration of Chlorinated Benzene

Selective nitration of chlorinated benzene derivatives is critical to obtain the dinitro substitution pattern at positions 1 and 5.

- Reaction Conditions: Nitration is typically performed at moderate temperatures (around 50-70 °C) using a mixture of nitric acid and sulfuric acid to achieve regioselectivity.

- Purification: Crystallization and recrystallization from ethanol or other solvents are employed to isolate the pure this compound.

The presence of chlorine substituents directs nitration to specific positions on the benzene ring due to their electron-withdrawing effects, facilitating the formation of the 1,5-dinitro substitution pattern.

Industrial and Laboratory Scale Synthesis Considerations

- Solvent and Catalyst Choice: The use of mixed acid solvents (sulfuric acid and chlorosulfonic acid) combined with co-solvents like 1,2-dichloroethane and catalysts such as iodine improves reaction efficiency and reduces environmental impact.

- Temperature Control: Maintaining reaction temperatures between 50 and 80 °C allows for mild conditions that prevent decomposition or side reactions.

- Yield and Purity: Reported methods achieve high yields and purity, suitable for industrial production, with cost-effective raw materials and recyclable solvents.

Data Table Summarizing Preparation Parameters

Research Findings and Observations

- The chlorination method using iodine as a catalyst in a mixed acid medium is effective for introducing chlorine atoms selectively on nitrobenzene derivatives, which can be adapted for 2,3,4-trichloro substitution patterns.

- Nitration of chlorinated benzenes requires careful control to avoid over-nitration or formation of undesired isomers. The electron-withdrawing chlorine substituents direct nitration to the desired positions, facilitating the synthesis of 1,5-dinitro derivatives.

- The use of co-solvents such as 1,2-dichloroethane enhances solubility and reaction kinetics, improving overall efficiency and reducing environmental pollution.

- Industrial methods emphasize mild reaction conditions, solvent recyclability, and cost reduction, making the process scalable.

化学反应分析

2,3,4-trichloro-1,5-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

Reduction: The nitro groups in 1,2,3-trichloro-4,6-dinitrobenzene can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can also undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.

科学研究应用

2,3,4-trichloro-1,5-dinitrobenzene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1,2,3-trichloro-4,6-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and other biochemical effects. The chlorine atoms can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2,3,4-trichloro-1,5-dinitrobenzene and related compounds:

Key Observations:

- Positional Isomerism : The placement of nitro groups significantly alters electronic effects. For example, 1,2,3-trichloro-4,6-dinitrobenzene () has nitro groups para to each other, enhancing resonance stabilization compared to the meta arrangement in this compound. This may influence reactivity in electrophilic substitution or degradation pathways.

- Fluorine vs. Nitro Substitution : Replacing nitro groups with fluorine (as in 2,3,4-trichloro-1,5-difluorobenzene) reduces polarity and molecular weight, making the compound more volatile and suitable for thermal fluids .

- Environmental Impact : Unlike DDT (), which exhibits bioaccumulation risks, nitro-substituted chlorobenzenes may degrade more readily due to nitro groups’ electron-withdrawing effects, though ecotoxicity data remain scarce.

Solubility and Physicochemical Properties

While direct solubility data for this compound are unavailable, trends can be inferred:

- Nitro Groups: The presence of two nitro groups increases hydrophobicity compared to mono-nitro analogs. For instance, 3,5,6-trichloropyridinone () has a solubility of 390 mg/L, suggesting that nitrobenzenes may exhibit even lower aqueous solubility due to stronger π-π stacking and reduced hydrogen-bonding capacity.

- Halogen Effects : Chlorine atoms enhance lipophilicity, whereas fluorine (as in trichlorodifluorobenzenes) may slightly improve solubility in organic solvents .

常见问题

Basic Research Questions

Q. How can researchers determine optimal reaction conditions for synthesizing 2,3,4-trichloro-1,5-dinitrobenzene derivatives?

- Methodology : Use micellar catalysis to enhance reaction rates. For example, cationic surfactants like cetyltrimethylammonium bromide (CTAB) can stabilize transition states via cation-π interactions with nitro groups. Vary surfactant concentration (e.g., 0.1–1.0 mM) and monitor reaction progress via HPLC or GC-MS to identify optimal kinetics .

- Characterization : Confirm product purity via /-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Recommended Methods :

- Structural Analysis : Single-crystal X-ray diffraction for confirming regiochemistry of substituents.

- Spectroscopy : FT-IR to track nitro group vibrations (~1520 cm) and chlorine substituents via C-Cl stretching (750–550 cm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for quantifying intermediates .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the reactivity of this compound in nucleophilic aromatic substitution?

- Mechanistic Insight : Nitro groups at positions 1 and 5 deactivate the benzene ring, directing nucleophilic attack to the less hindered positions (e.g., para to chlorine). Kinetic studies using deuterated analogs (e.g., ) can isolate isotope effects and confirm rate-determining steps .

- Experimental Design : Compare reaction rates with analogs lacking nitro groups (e.g., 1,2,3-trichlorobenzene) under identical conditions to quantify electronic effects.

Q. How should researchers resolve contradictions in reported reaction yields for hydroxylation of halogenated nitrobenzenes?

- Troubleshooting Steps :

- Surfactant Purity : Verify CTAB/KBr aggregate stability via dynamic light scattering (DLS) to ensure micelle formation.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to differentiate micellar vs. bulk-phase reactivity.

- Isotopic Labeling : Use -labeled water in hydroxylation reactions to track oxygen incorporation pathways .

Q. What methodologies are recommended for assessing the environmental persistence of this compound in aquatic systems?

- Degradation Studies :

- Photolysis : Exclude solutions to UV light (λ = 300–400 nm) and monitor nitro group reduction via LC-MS.

- Biodegradation : Use GC-MS to track byproducts (e.g., chlorophenols) in microbial cultures.

- Safety Protocols : Follow OSHA guidelines for handling chlorinated aromatics, including PPE and waste neutralization (e.g., alkaline hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。